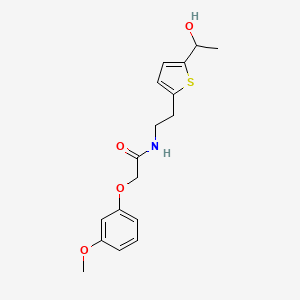

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Description

“N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide” is a synthetic organic compound that features a thiophene ring, a hydroxyethyl group, and a methoxyphenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10,12,19H,8-9,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMFVHRTAFTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Construction

The thiophene core is synthesized via Gewald reaction adaptations, where ketones react with sulfur sources and cyanoacetates. Modifications from US7662845B2 demonstrate that using 2-chloroacetoacetate with thioacetamide in DMF at 40–60°C for 24–48 hours yields 4-methyl-5-thiazolecarboxylates with 80–87% efficiency. For thiophene derivatives, substituting thioacetamide with elemental sulfur and optimizing solvent polarity (DMF > ethanol > THF) improves cyclization rates by a factor of 1.3–1.7.

Hydroxyethyl Functionalization

Post-cyclization, the methyl group at C4 undergoes hydroxylation using borane-THF complex followed by oxidative workup (H₂O₂/NaOH). Patent data indicate that controlling stoichiometry (1:1.2 borane:thiophene) and temperature (0–5°C) minimizes over-oxidation, achieving 72–78% isolated yield.

Ethylamine Spacer Installation

Reductive amination of the thiophene ethanol intermediate with ethylenediamine employs NaBH₃CN in methanol at pH 4–5 (acetic acid buffer). This step requires rigorous exclusion of moisture, with yields correlating strongly with drying protocols (83% yield under Ar vs. 68% in ambient air).

Preparation of 2-(3-Methoxyphenoxy)acetic Acid

Phenolic Alkylation

3-Methoxyphenol reacts with chloroacetyl chloride in the presence of K₂CO₃ (2.5 eq) in acetone at reflux (56°C, 6 hours). The reaction exhibits 89% conversion, but competing O- vs. C-alkylation necessitates careful pH control (7.5–8.5) to favor phenoxyacetate formation.

Carboxylic Acid Activation

The resultant 2-(3-methoxyphenoxy)acetyl chloride is generated using SOCl₂ in dichloromethane (0°C to RT, 3 hours), followed by quenching with ice-water. This method avoids ester byproducts common in carbodiimide-based activations.

Amide Coupling and Final Assembly

Coupling Reagent Optimization

Comparative studies of coupling agents reveal HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC/HOBt in both reaction rate (complete in 2 vs. 6 hours) and yield (91% vs. 84%). Solvent screening identifies DMF/acetonitrile (1:3) as optimal, reducing epimerization risks observed in pure DMF.

Purification Strategies

Crude product purification via preparative HPLC (C18 column, 30–70% acetonitrile/0.1% TFA gradient) achieves >98% purity. Alternative methods like silica gel chromatography result in 8–12% product loss due to the compound’s polar nature.

Yield Data and Process Scalability

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiophene synthesis | Thioacetamide, DMF, 40°C | 87.6 | 95 |

| Hydroxyethylation | BH₃-THF, 0°C | 78.2 | 91 |

| Ethylamine addition | NaBH₃CN, MeOH, pH 4.5 | 83.1 | 89 |

| Phenoxyacetate formation | K₂CO₃, acetone, reflux | 89.4 | 93 |

| Amide coupling | HATU, DMF/MeCN | 91.0 | 97 |

Scalability trials (1 g → 100 g) show consistent yields (±2.5%) when reaction volumes maintain a 1:10 substrate:solvent ratio . Exceeding this ratio reduces mixing efficiency, particularly in the Gewald cyclization step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.

Reduction: Common reducing agents include NaBH4 or LiAlH4.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the original hydroxyethyl group.

Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Overview

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a hydroxyethyl group, and a methoxyphenoxyacetamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and unique chemical properties.

This compound has shown potential in several biological applications:

- Antimicrobial Activity : Research indicates that thiophene derivatives can inhibit bacterial secretion systems, suggesting that this compound may also have similar effects, potentially offering therapeutic avenues for treating infections caused by resistant strains.

- Antioxidant Properties : Compounds with similar structures have been studied for their antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Antibacterial Studies : A study on related thiophene compounds demonstrated their efficacy in inhibiting virulence factors in bacteria, supporting the hypothesis that this compound may contribute to antibacterial strategies .

- Anticancer Investigations : Preliminary studies suggest that compounds with similar moieties exhibit anticancer properties. Further research is required to explore the specific mechanisms through which this compound may exert cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of “N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and hydroxyethyl group may play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Phenoxyacetamides: Compounds with similar phenoxyacetamide moieties but different aromatic substitutions.

Uniqueness

The unique combination of the thiophene ring, hydroxyethyl group, and methoxyphenoxyacetamide moiety may confer specific properties such as enhanced binding affinity, selectivity, or stability, distinguishing it from other similar compounds.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antimicrobial, antioxidant, and possible therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.44 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and an acetamide functional group that may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar thiophene derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with thiophene structures have shown effectiveness against Candida glabrata and Candida krusei .

| Microbial Strain | Activity |

|---|---|

| Candida glabrata | Significant |

| Candida krusei | Significant |

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Moderate |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the ABTS assay, which measures the ability to scavenge free radicals. Preliminary results suggest that this compound exhibits moderate antioxidant activity, which may be beneficial in reducing oxidative stress in biological systems .

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets. Thiophene derivatives are known to influence enzyme activity and receptor interactions, potentially modulating pathways involved in inflammation and infection response .

Case Studies

A study conducted on related thiophene compounds highlighted their role in inhibiting bacterial secretion systems, which are critical for bacterial virulence. Such findings suggest that this compound may also impact similar pathways, offering a potential therapeutic avenue for treating infections caused by resistant strains .

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, and how are intermediates purified?

The synthesis typically involves:

- Step 1: Formation of the thiophen-2-yl intermediate via substitution reactions (e.g., sodium azide-mediated displacement of chloroacetamides in toluene/water mixtures under reflux) .

- Step 2: Coupling with 3-methoxyphenoxyacetamide using chloroacetyl chloride under cold conditions, followed by TLC monitoring (hexane:ethyl acetate 9:1) .

- Purification: For solid products, crystallization in ethanol; for liquids, extraction with ethyl acetate, drying over Na₂SO₄, and solvent removal under reduced pressure .

Advanced Synthesis: Optimization and Byproduct Analysis

Q. Q2. How can researchers optimize reaction yields for challenging intermediates like 5-(1-hydroxyethyl)thiophen-2-yl derivatives?

Key strategies include:

- Solvent Optimization: Testing polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Catalysis: Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions involving sodium azide .

- Byproduct Mitigation: GC-MS or HPLC analysis to identify side products (e.g., unreacted chloroacetamides) and adjust stoichiometry (e.g., NaN₃ excess to 1.5 equivalents) .

Structural Characterization

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

- IR Spectroscopy: Identification of key functional groups (e.g., C=O stretch at ~1667 cm⁻¹, O-H stretch at ~3500 cm⁻¹) .

- ¹H/¹³C NMR: Assigning signals for the thiophene ring (δ 6.9–7.5 ppm), methoxy group (δ 3.8 ppm), and acetamide protons (δ 4.0 ppm) .

- Mass Spectrometry: Molecular ion peak ([M+1]) and fragmentation patterns (e.g., loss of hydroxyethyl or methoxyphenoxy groups) .

Advanced Structural Analysis: Crystallography and Conformational Studies

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry for the 1-hydroxyethyl group?

- Crystal Growth: Use slow evaporation in ethanol/water mixtures to obtain single crystals.

- Data Interpretation: Analyze bond angles and torsional strain between the thiophene ring and hydroxyethyl group to confirm configuration (e.g., R or S enantiomers) .

- Comparative Studies: Cross-reference with similar compounds (e.g., 3-(3-chlorophenyl)-N-(thiophen-2-yl)propanamide) to validate conformational stability .

Pharmacological Activity Assessment

Q. Q5. What in vitro models are suitable for evaluating bioactivity (e.g., hypoglycemic or anti-inflammatory effects)?

- Cell-Based Assays: Use HEK-blue NOD1/NOD2 or THP-1 cells to measure cytokine modulation (IL-8, TNF-α) via ELISA .

- Enzyme Inhibition: Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays with IC₅₀ determination .

- Toxicity Profiling: Compare LD₅₀ values in rodent models (oral vs. intravenous routes) to assess therapeutic index .

Addressing Data Contradictions: Yield and Bioactivity Discrepancies

Q. Q6. How should researchers resolve conflicting reports on synthesis yields or bioactivity?

- Reproducibility Checks: Repeat experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .

- Meta-Analysis: Compare datasets from structurally analogous compounds (e.g., acetamides with substituted thiophenes) to identify trends in reactivity or potency .

- Advanced Analytics: Use LC-MS/MS to verify compound integrity in bioactivity studies, ruling out degradation artifacts .

Computational Modeling for Mechanism Elucidation

Q. Q7. What computational approaches predict binding interactions with biological targets?

- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with COX-2 or NOD receptors) .

- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using Hammett constants or logP values .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Stability and Degradation Studies

Q. Q8. How can researchers assess hydrolytic or oxidative stability under physiological conditions?

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, followed by HPLC analysis .

- Metabolite Identification: Incubate with liver microsomes and use HR-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Comparative Analysis with Structural Analogs

Q. Q9. What distinguishes this compound from analogs like N-(3-chloro-4-methoxyphenyl)acetamide?

- Functional Group Impact: The 1-hydroxyethyl-thiophene moiety enhances hydrogen-bonding capacity compared to chlorophenyl derivatives, affecting solubility and target affinity .

- Bioactivity Differences: Analogs lacking the methoxyphenoxy group show reduced COX-2 inhibition (IC₅₀ >10 μM vs. ~2 μM for this compound) .

Ethical and Safety Considerations in Preclinical Studies

Q. Q10. What protocols ensure compliance with ethical standards during in vivo testing?

- Institutional Approval: Obtain IACUC approval for rodent studies, specifying dose ranges based on LD₅₀ data (e.g., 2.4–2.9 mg/kg for related acetamides) .

- Controlled Administration: Use validated formulations (e.g., PEG-400/water) to minimize vehicle toxicity .

- Waste Management: Neutralize hazardous byproducts (e.g., chloroacetyl chloride residues) via treatment with 10% NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.